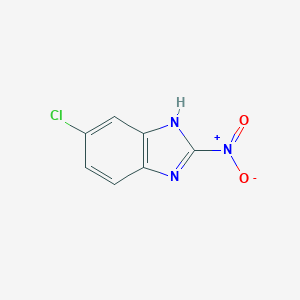

1H-Benzimidazole, 6-chloro-2-nitro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Benzimidazole, 6-chloro-2-nitro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound that is widely used in pharmaceuticals and agrochemicals. The addition of a chlorine atom and a nitro group to the benzimidazole ring in 1H-Benzimidazole, 6-chloro-2-nitro- has led to the development of new chemical properties that have been explored for various applications.

Mecanismo De Acción

The mechanism of action of 1H-Benzimidazole, 6-chloro-2-nitro- varies depending on its application. In the case of cancer therapy, this compound inhibits tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. In the case of antibacterial activity, this compound inhibits bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication.

Efectos Bioquímicos Y Fisiológicos

Studies have shown that 1H-Benzimidazole, 6-chloro-2-nitro- exhibits cytotoxic activity against cancer cells and antibacterial activity against pathogenic bacteria. However, the biochemical and physiological effects of this compound on normal cells and tissues are not well understood. Further studies are needed to elucidate the potential toxicity and side effects of this compound.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1H-Benzimidazole, 6-chloro-2-nitro- has several advantages for lab experiments, including its ease of synthesis, stability, and potential applications in various fields. However, this compound also has limitations, such as its potential toxicity and side effects, which may affect the accuracy and reproducibility of experimental results.

Direcciones Futuras

1H-Benzimidazole, 6-chloro-2-nitro- has several potential applications in various fields, including cancer therapy and antimicrobial therapy. Future research should focus on elucidating the biochemical and physiological effects of this compound on normal cells and tissues, as well as its potential toxicity and side effects. In addition, further studies are needed to explore the potential applications of this compound in other fields, such as materials science and catalysis.

Métodos De Síntesis

The synthesis of 1H-Benzimidazole, 6-chloro-2-nitro- involves the reaction of 6-chloro-2-nitroaniline with o-phenylenediamine. This reaction is carried out in the presence of a catalyst, such as copper powder, and a solvent, such as ethanol or acetic acid. The reaction yields a yellow crystalline solid, which is further purified by recrystallization.

Aplicaciones Científicas De Investigación

1H-Benzimidazole, 6-chloro-2-nitro- has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been explored as a potential anticancer agent. Studies have shown that 1H-Benzimidazole, 6-chloro-2-nitro- exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest.

In addition to its potential applications in cancer therapy, 1H-Benzimidazole, 6-chloro-2-nitro- has also been studied for its antimicrobial properties. Studies have shown that this compound exhibits antibacterial activity against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action of this compound involves the inhibition of bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication.

Propiedades

Número CAS |

10045-40-6 |

|---|---|

Nombre del producto |

1H-Benzimidazole, 6-chloro-2-nitro- |

Fórmula molecular |

C7H4ClN3O2 |

Peso molecular |

197.58 g/mol |

Nombre IUPAC |

6-chloro-2-nitro-1H-benzimidazole |

InChI |

InChI=1S/C7H4ClN3O2/c8-4-1-2-5-6(3-4)10-7(9-5)11(12)13/h1-3H,(H,9,10) |

Clave InChI |

QJTAHJHXUORZQK-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)[N+](=O)[O-] |

SMILES canónico |

C1=CC2=C(C=C1Cl)NC(=N2)[N+](=O)[O-] |

Sinónimos |

Benzimidazole, 5(or 6)-chloro-2-nitro- (7CI,8CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

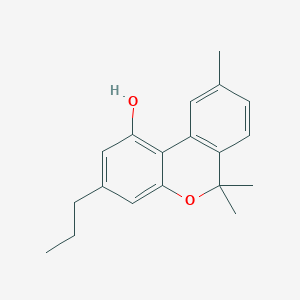

![14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine](/img/structure/B162206.png)

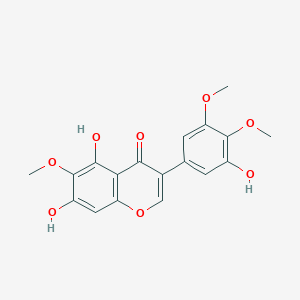

![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)

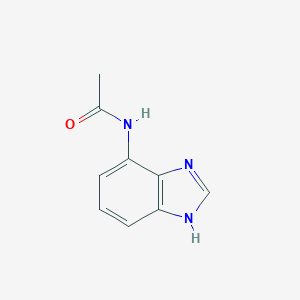

![7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B162223.png)